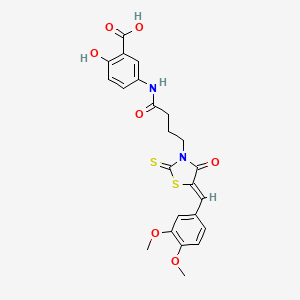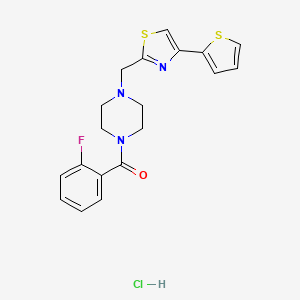![molecular formula C18H20N2O B2837743 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 537018-29-4](/img/structure/B2837743.png)
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core, a methylbenzyl group, and a propanol side chain
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as certain new oximes and their respective aromatic esters, have exhibited anti-candida activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential anti-candida activity, it may be involved in pathways related to fungal growth and proliferation
Result of Action
Based on its potential anti-candida activity, it may inhibit the growth and proliferation of candida species, leading to a reduction in infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methylbenzyl group and the propanol side chain. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction using 3-chloropropanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-one.
Reduction: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propane.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbenzyl)-1H-benzo[d]imidazole: Lacks the propanol side chain.
3-(1H-benzo[d]imidazol-2-yl)propan-1-ol: Lacks the methylbenzyl group.
1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the combination of its benzimidazole core, methylbenzyl group, and propanol side chain. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-6-4-7-15(12-14)13-20-17-9-3-2-8-16(17)19-18(20)10-5-11-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFRNPGIIXNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
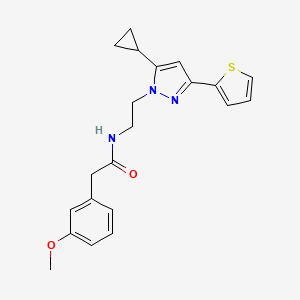
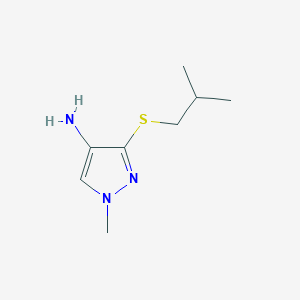
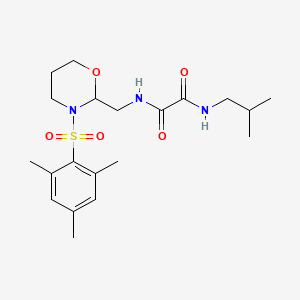
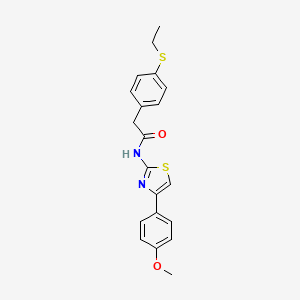
![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid](/img/structure/B2837670.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)
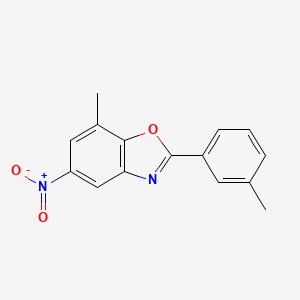
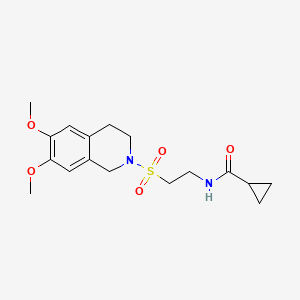
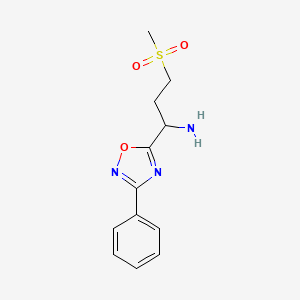
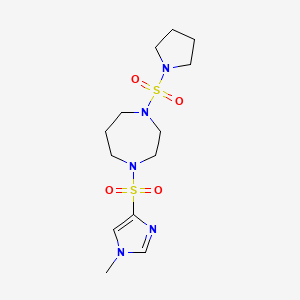
![ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2837680.png)
